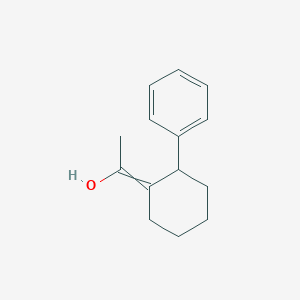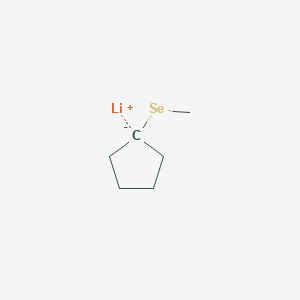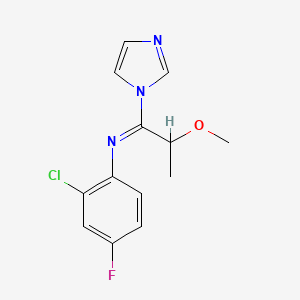
(1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine is a synthetic organic compound that features a combination of chloro, fluoro, imidazole, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with 2-chloro-4-fluoroaniline.
Formation of Imidazole Derivative: The aniline derivative is reacted with glyoxal and ammonium acetate to form the imidazole ring.
Methoxylation: The imidazole derivative is then subjected to methoxylation using methanol and a suitable catalyst.
Formation of Imines: The final step involves the formation of the imine by reacting the methoxylated imidazole derivative with an appropriate aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
(1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- (1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-ethoxypropan-1-imine
- (1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxybutan-1-imine
Uniqueness
- Functional Groups : The presence of both chloro and fluoro groups along with the imidazole ring makes it unique.
- Applications : Its specific combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
93828-64-9 |
|---|---|
Molecular Formula |
C13H13ClFN3O |
Molecular Weight |
281.71 g/mol |
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-1-imidazol-1-yl-2-methoxypropan-1-imine |
InChI |
InChI=1S/C13H13ClFN3O/c1-9(19-2)13(18-6-5-16-8-18)17-12-4-3-10(15)7-11(12)14/h3-9H,1-2H3 |
InChI Key |
VGBZAQAECZKWRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=NC1=C(C=C(C=C1)F)Cl)N2C=CN=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


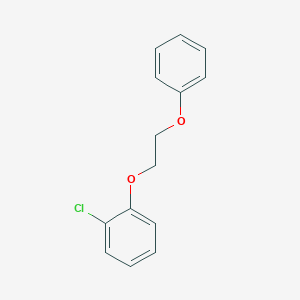
![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)
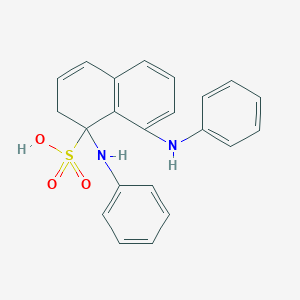

![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)

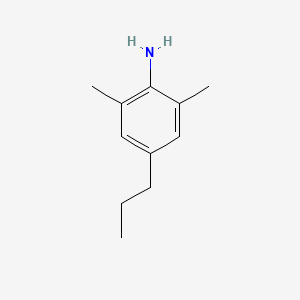

![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)



